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molecular formula C22H27N3O2 B8745277 N-(2,6-dimethylphenyl)-2-[4-(2-phenylacetyl)piperazinyl]acetamide

N-(2,6-dimethylphenyl)-2-[4-(2-phenylacetyl)piperazinyl]acetamide

Cat. No. B8745277
M. Wt: 365.5 g/mol
InChI Key: MUYJDAAIEMSHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06677343B2

Procedure details

Compound 14 was prepared in the manner of compound 7 substituting 2-phenylacetic acid for (R)-2-hydroxy-phenylbutyric acid in part C to afford compound 14: Mass spectrum (M+1)=366.40.
Name
compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-2-hydroxy-phenylbutyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:30])[CH2:11][N:12]1[CH2:17][CH2:16][N:15]([C:18](=[O:29])C(O)CCC2C=CC=CC=2)[CH2:14][CH2:13]1.[C:31]1([CH2:37]C(O)=O)[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.OC1C=CC=CC=1[C@@H](CC)C(O)=O>>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[NH:9][C:10](=[O:30])[CH2:11][N:12]1[CH2:13][CH2:14][N:15]([C:18](=[O:29])[CH2:37][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH2:16][CH2:17]1

Inputs

Step One
Name
compound 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NC(CN1CCN(CC1)C(C(CCC1=CC=CC=C1)O)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
(R)-2-hydroxy-phenylbutyric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)[C@H](C(=O)O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(CN1CCN(CC1)C(CC1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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